tert-Butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate
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Overview
Description
tert-Butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate: is a complex organic compound that features a benzoxathiepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate typically involves the following steps:
Formation of the Benzoxathiepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Carbamate Formation: The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiepin ring.
Reduction: Reduction reactions can occur at the carbonyl group of the carbamate.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a precursor for the synthesis of heterocyclic compounds.
Biology:
- Potential applications in the development of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a therapeutic agent in the treatment of various diseases.
- May serve as a lead compound in drug discovery programs.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. The benzoxathiepin ring system can interact with hydrophobic pockets in proteins, while the amino and carbamate groups can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
tert-Butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate: can be compared to other benzoxathiepin derivatives and carbamates.
tert-Butyl carbamate: and derivatives are structurally related compounds.
Uniqueness:
- The presence of both the benzoxathiepin ring and the carbamate group in a single molecule makes it unique.
- Its specific substitution pattern and functional groups confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O3S |
---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
tert-butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(17)16-10-7-18-11-6-9(15)4-5-12(11)20-8-10/h4-6,10H,7-8,15H2,1-3H3,(H,16,17) |
InChI Key |
OMRISPGHBSUJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=CC(=C2)N)SC1 |
Origin of Product |
United States |
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